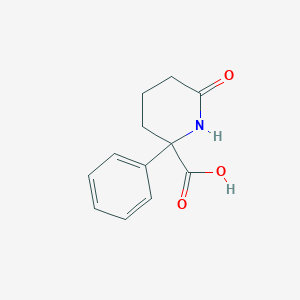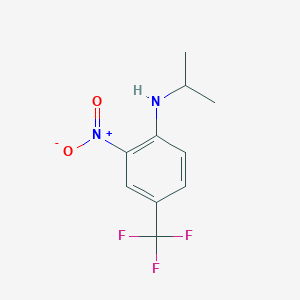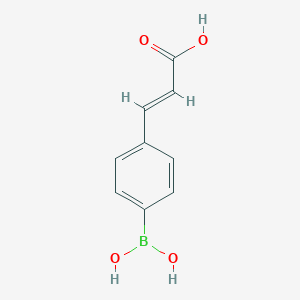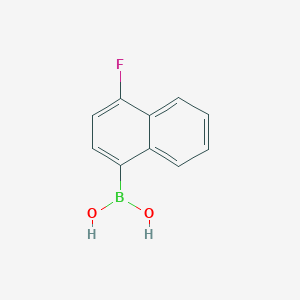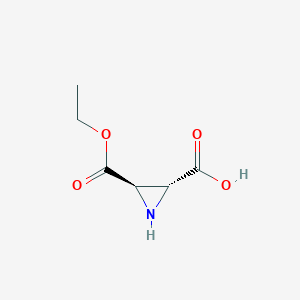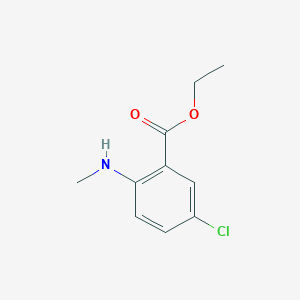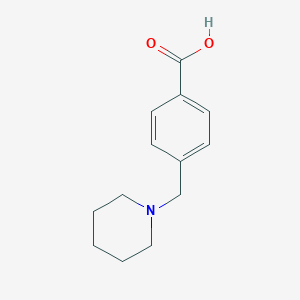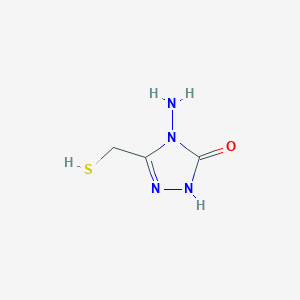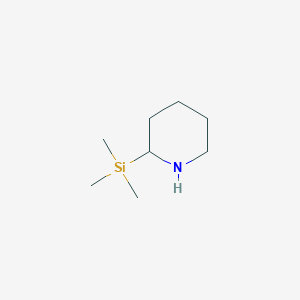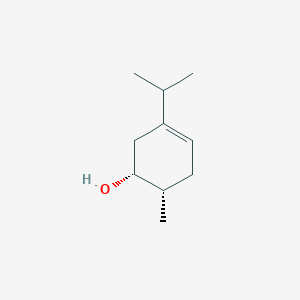
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is a compound that belongs to the class of monoterpenoids. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Apart from its industrial applications, this compound has also been studied for its potential therapeutic properties. In
Mechanism Of Action
The mechanism of action of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through various mechanisms. For example, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to modulate the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical And Physiological Effects
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of ROS in cells, thereby protecting them from oxidative damage. ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been found to reduce the levels of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in lab experiments is its availability. This compound can be easily synthesized or obtained from natural sources. Another advantage is its low toxicity, which makes it safe for use in experiments. However, one limitation of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is its volatility, which can make it difficult to handle in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
Several future directions can be explored in the study of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the use of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of diabetes. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized through various methods. One of the most common methods is the isolation of the compound from natural sources such as plants and fruits. For example, this compound can be extracted from the leaves of Eucalyptus globulus, or from the fruit peel of Citrus reticulata. Another method of synthesis involves the use of chemical reagents. For instance, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized from the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Scientific Research Applications
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied for its potential therapeutic properties. Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Several studies have also demonstrated the potential of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
properties
CAS RN |
162238-86-0 |
|---|---|
Product Name |
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
FENIGYLSLCMSGV-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CC=C(C[C@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
Canonical SMILES |
CC1CC=C(CC1O)C(C)C |
synonyms |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

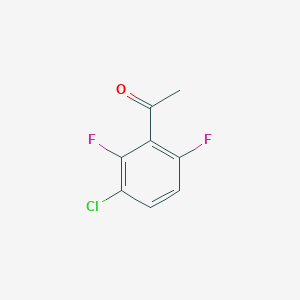
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

